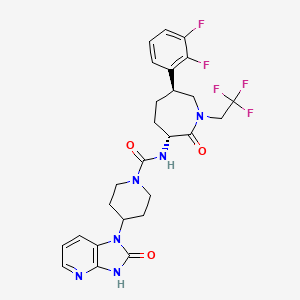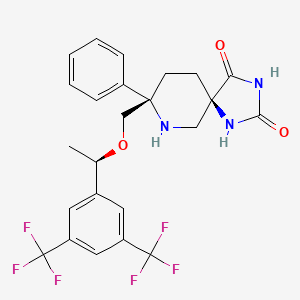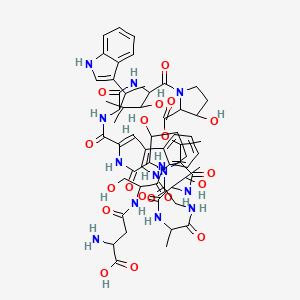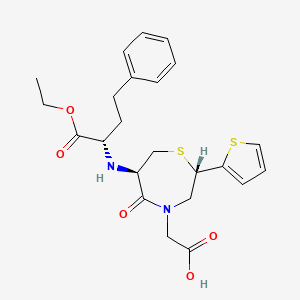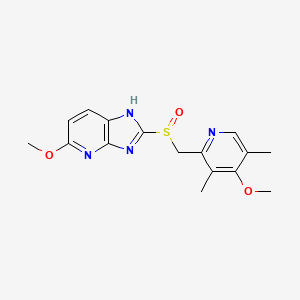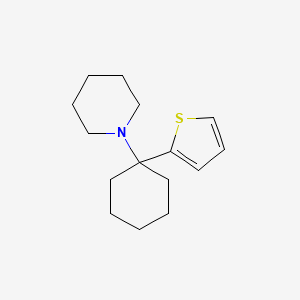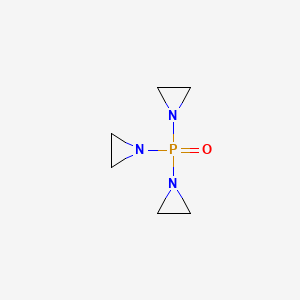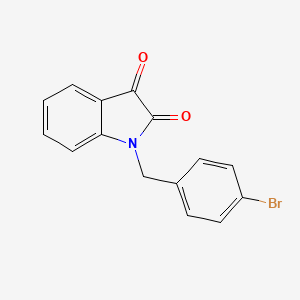
1-(4-Bromobenzyl)indole-2,3-dione
Overview
Description
VU0119498 is a compound known for its role as a positive allosteric modulator of muscarinic acetylcholine receptors, specifically M1, M3, and M5 subtypes . It has shown potential in enhancing insulin secretion and improving glucose tolerance, making it a promising candidate for antidiabetic therapies .
Mechanism of Action
Target of Action
VU0119498 is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs) . These receptors play key roles in various physiological processes, including the regulation of insulin secretion .
Mode of Action
As a PAM, VU0119498 enhances the function of its target receptors. It significantly augments acetylcholine-induced insulin release from cultured cells and mouse and human pancreatic islets . This effect is absent in islets prepared from mice lacking M3Rs, indicating the involvement of M3Rs .
Biochemical Pathways
The primary biochemical pathway affected by VU0119498 involves the stimulation of insulin secretion . By enhancing the function of M3Rs, VU0119498 promotes insulin release, thereby improving glucose homeostasis .
Result of Action
The primary result of VU0119498’s action is a significant increase in plasma insulin levels, accompanied by a striking improvement in glucose tolerance . These effects are mediated by β-cell M3Rs, as they are absent in mutant mice selectively lacking M3Rs in β cells . Moreover, acute VU0119498 treatment of obese, glucose-intolerant mice triggers enhanced insulin release and restores normal glucose tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0119498 is synthesized through a series of chemical reactions involving the formation of an indole-2,3-dione structure. The synthesis typically involves the reaction of 4-bromobenzylamine with isatin under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the purity and yield of the compound .
Industrial Production Methods
While specific industrial production methods for VU0119498 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
VU0119498 primarily undergoes reactions typical of indole derivatives, including substitution and addition reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of VU0119498 include isatin, 4-bromobenzylamine, and solvents like DMSO. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major product formed from the synthesis of VU0119498 is the indole-2,3-dione derivative, which is the active compound used in various research applications .
Scientific Research Applications
VU0119498 has been extensively studied for its potential in various scientific fields:
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethoxy N-benzyl isatins: A series of compounds from which VU0119498 was derived, showing similar allosteric modulation properties.
Uniqueness
VU0119498 is unique due to its balanced modulation of M1, M3, and M5 receptors, making it a versatile compound for studying the role of these receptors in various physiological processes . Its ability to enhance insulin secretion without significant side effects further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLOEULSHGYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


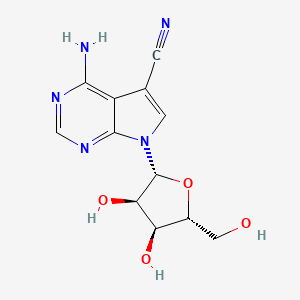
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)


